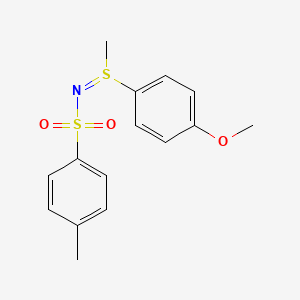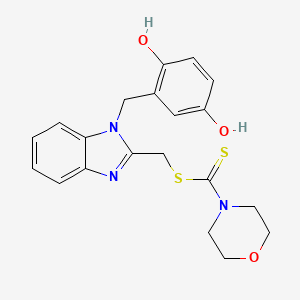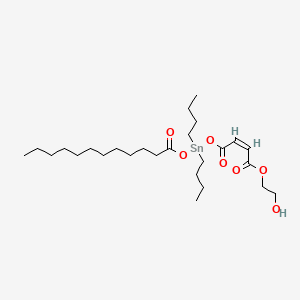
2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) but-2-enedioate is an organotin compound with the molecular formula C26H48O7Sn and a molecular weight of 591.356 g/mol . This compound is known for its unique structure, which includes a tin atom bonded to both organic and inorganic groups. It is used in various industrial and scientific applications due to its reactivity and stability.
准备方法
The synthesis of 4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) but-2-enedioate involves several steps. One common method includes the reaction of dibutyltin oxide with dodecanoic acid to form dibutyltin dilaurate, which is then reacted with 2-hydroxyethyl but-2-enedioate under controlled conditions . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.
化学反应分析
4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic groups attached to the tin atom can be substituted with other organic or inorganic groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic and inorganic acids. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) but-2-enedioate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of esters and other organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism of action of 4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) but-2-enedioate involves its interaction with various molecular targets. The tin atom in the compound can form bonds with different organic and inorganic molecules, facilitating various chemical reactions. The pathways involved depend on the specific application and the conditions under which the compound is used .
相似化合物的比较
Similar compounds to 4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) but-2-enedioate include:
Dibutyltin dilaurate: Another organotin compound with similar catalytic properties.
Dibutyltin oxide: Used in similar applications but with different reactivity.
属性
CAS 编号 |
85702-56-3 |
|---|---|
分子式 |
C26H48O7Sn |
分子量 |
591.4 g/mol |
IUPAC 名称 |
4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H24O2.C6H8O5.2C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;7-3-4-11-6(10)2-1-5(8)9;2*1-3-4-2;/h2-11H2,1H3,(H,13,14);1-2,7H,3-4H2,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2/b;2-1-;;; |
InChI 键 |
GLCIBGCASUVDTQ-ZMKTYRQVSA-L |
手性 SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)/C=C\C(=O)OCCO |
规范 SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


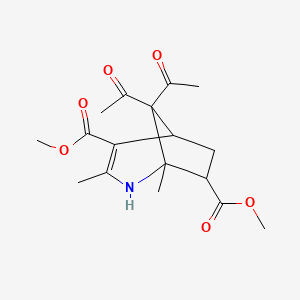



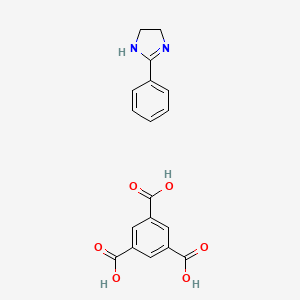
![N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride](/img/structure/B12694284.png)

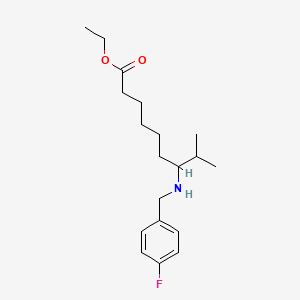

![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
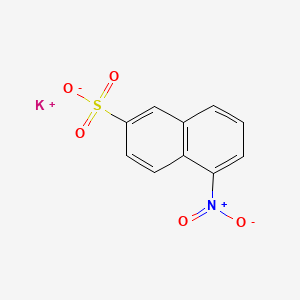
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)
